5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene
Description
Properties
CAS No. |
69735-59-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5-propan-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3 |
InChI Key |
PZMNDDBVLSUSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2CC1C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
Alkyl-substituted norbornenes are key intermediates in polymer synthesis. Key examples include:
Key Observations :
Functionalized Derivatives
Functional groups significantly alter reactivity and application scope:
Key Observations :
Reactivity and Polymerization Behavior
- Parent Compound (Bicyclo[2.2.1]hept-2-ene): Reacts rapidly with thiols, making it useful for thiol-ene click chemistry . Not competitive in Diels–Alder reactions, reducing side reactions in multi-step syntheses .
- Substituted Analogs :
Preparation Methods
Cyclopentadiene and Isoprene Derivatives
The Diels-Alder reaction between cyclopentadiene and isoprene or substituted dienophiles is a cornerstone for constructing the norbornene skeleton. Source outlines a two-step process:
-
Diels-Alder Reaction : Cyclopentadiene reacts with isoprene at 150–200°C under autogenous pressure to form a bicyclic adduct.
-
Hydrogenation and Dehydration : The adduct undergoes catalytic hydrogenation (e.g., Pd/C) followed by acid-catalyzed dehydration (H₂SO₄) to yield the target compound.
Key Conditions :
Alternative Dienophiles: 2-Butene and Cyclopentadiene
Source describes a cost-effective method using 2-butene instead of isoprene:
-
Diels-Alder Reaction : 2-Butene reacts with cyclopentadiene at 150–350°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
-
Isomerization : The intermediate is treated with silica-alumina or boria-alumina catalysts at 110–250°C to isomerize the methyl groups into the isopropyl configuration.
Advantages :
Isomerization of Bicyclic Precursors
Acid-Catalyzed Rearrangement
Source details the rearrangement of 5-isopropenyl-2-norbornene using alkaline catalysts (e.g., Na/Al₂O₃):
-
Dehydration : endo/exo-5-(Dimethyl)-norbornene-methanol is dehydrated with H₂SO₄ or Al₂O₃ to form 5-isopropenyl-2-norbornene.
-
Double-Bond Isomerization : The isopropenyl group is isomerized to isopropyl using Na/Al₂O₃ at 100–200°C.
Mechanistic Insight :
The alkaline catalyst facilitates hydride shifts, converting the exocyclic double bond (isopropenyl) to the thermodynamically stable isopropyl group.
Metal-Catalyzed Isomerization
Cobalt(II) complexes, such as [η⁵-(C₅Me₅)Co-η²-Cl]₂, promote isomerization of vinylnorbornene derivatives. Source reports:
-
Conditions : Chlorobenzene, methylaluminoxane (MAO) activator, 25–80°C.
Alkylation of Norbornene Derivatives
Propan-2-yl Halide Alkylation
Direct alkylation of bicyclo[2.2.1]hept-2-ene with propan-2-yl halides (e.g., isopropyl bromide) is described in Source:
-
Friedel-Crafts Alkylation : AlCl₃ or FeCl₃ catalyzes the electrophilic substitution at the norbornene double bond.
-
Workup : Aqueous extraction and distillation yield the purified product.
Challenges :
Comparative Analysis of Methods
Mechanistic and Optimization Insights
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Propan-2-yl)bicyclo[2.2.1]hept-2-ene, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The compound is typically synthesized via Diels-Alder reactions using bicyclo[2.2.1]hept-2-ene (norbornene) derivatives. For example, reacting norbornene with isopropyl-substituted dienophiles under thermal or Lewis acid-catalyzed conditions (e.g., AlCl₃) can introduce the isopropyl group. Reaction temperature (80–120°C) and solvent polarity (toluene or dichloromethane) significantly impact regioselectivity and stereochemistry. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating the desired isomer .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- ¹H NMR : The isopropyl group’s methyl protons appear as a doublet (δ 0.9–1.2 ppm), while the bicyclic framework’s protons show distinct splitting patterns (e.g., bridgehead protons at δ 2.5–3.5 ppm).
- ¹³C NMR : The quaternary carbon adjacent to the isopropyl group resonates at δ 35–45 ppm, with olefinic carbons at δ 120–135 ppm.
- IR : Absence of C=O stretches (1700–1750 cm⁻¹) confirms no oxidation, while C-H stretches (2850–2960 cm⁻¹) validate the isopropyl group. Comparison with PubChem data for similar bicyclic compounds ensures accuracy .
Q. What is the reactivity of this compound under oxidation or reduction conditions?
- Methodological Answer :
- Oxidation : The electron-rich double bond reacts with KMnO₄ (aq, acidic) to form a diketone via syn-dihydroxylation, while CrO₃ in acetone (Jones oxidation) yields a carboxylic acid derivative.
- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, producing 5-(propan-2-yl)bicyclo[2.2.1]heptane. Excess H₂ pressure (3–5 atm) and elevated temperatures (50–70°C) enhance conversion rates .
Advanced Research Questions
Q. How does the steric bulk of the isopropyl group influence polymerization kinetics in ring-opening metathesis polymerization (ROMP)?
- Methodological Answer : ROMP using Grubbs’ catalyst (e.g., Ru-based) proceeds slower for 5-(propan-2-yl) derivatives compared to norbornene due to steric hindrance. Kinetic studies (monitored via ¹H NMR or GPC) show a linear relationship between substituent size and propagation rate (kₚ). For example, the isopropyl group reduces kₚ by ~30% compared to methyl-substituted analogs. Adjusting catalyst loading (1–5 mol%) and solvent (CH₂Cl₂ vs. toluene) mitigates steric effects .
Q. What strategies resolve contradictory reports on electrophilic addition regioselectivity in substituted bicycloheptenes?
- Methodological Answer : Conflicting data (e.g., bromination yielding 2- vs. 5-substituted products) arise from solvent polarity and electrophile strength. For this compound:
- Polar solvents (e.g., DMF) favor attack at the less hindered bridgehead (C5) due to charge stabilization.
- Nonpolar solvents (e.g., CCl₄) direct electrophiles (e.g., Br₂) to the more substituted C2 position. Computational modeling (DFT, Gaussian 16) predicts transition-state energies, validating experimental outcomes .
Q. How can computational chemistry predict the regioselectivity of functionalization reactions in bicycloheptene derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry of intermediates and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies steric effects. Comparing activation energies (ΔG‡) for competing pathways (e.g., C2 vs. C5 bromination) aligns with experimental HPLC or GC-MS results .
Q. What are the challenges in synthesizing enantiomerically pure this compound, and how can chiral catalysts address them?
- Methodological Answer : Racemization during synthesis is common due to the strained bicyclic framework. Asymmetric Diels-Alder reactions using chiral Lewis acids (e.g., Evans’ oxazaborolidine) yield enantiomeric excess (ee >90%). Chiral HPLC (e.g., Chiracel OD column) with hexane/isopropanol eluents confirms purity. Catalyst recycling (e.g., immobilized on silica) improves cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
